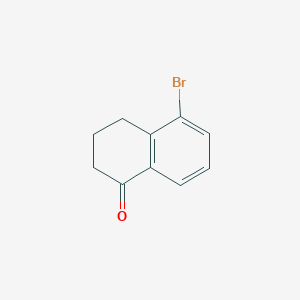

5-Bromotetralone

説明

5-Bromo-1-tetralone (CAS 68449-30-9) is a brominated derivative of 1-tetralone, featuring a ketone group at position 1 and a bromine substituent at position 5 on the naphthalene ring. Its molecular formula is C₁₀H₉BrO, with a molecular weight of 225.08 g/mol . Key physical properties include a density of 1.511 g/cm³, a boiling point of 323.5°C, and a flash point of 111.7°C . It is widely used as an intermediate in organic synthesis, particularly in the preparation of vinylated derivatives and protected alcohols via Grignard reactions (e.g., with CH₂=CHMgBr, yielding 71% product) . Safety data indicate it is harmful via inhalation, skin contact, or ingestion .

特性

IUPAC Name |

5-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXOUYZZHVHEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447287 | |

| Record name | 5-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68449-30-9 | |

| Record name | 5-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3,4-dihydro-2H-naphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Electrophilic Aromatic Substitution

The most straightforward route to 5-bromo-1-tetralone involves bromination of 1-tetralone using molecular bromine (Br₂) under electrophilic aromatic substitution conditions. The ketone group at position 1 acts as a meta-directing substituent, favoring bromination at the 5-position.

Catalysts and Solvents

-

Lewis Acid Catalysts : Aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃) are employed to generate the electrophilic bromonium ion (Br⁺). These catalysts enhance reaction efficiency and regioselectivity.

-

Solvent Systems : Non-polar solvents like carbon disulfide (CS₂) or ethyl ether (Et₂O) are preferred to stabilize reactive intermediates and minimize side reactions.

Reaction Conditions

-

Temperature : Reactions are typically conducted at room temperature (20–25°C) to balance reactivity and selectivity.

-

Stoichiometry : A 1:1 molar ratio of 1-tetralone to Br₂ ensures complete conversion, with excess bromine avoided to prevent di-substitution.

Example Protocol :

-

Dissolve 1-tetralone (10 mmol) in CS₂ (20 mL).

-

Add Br₂ (10 mmol) dropwise under stirring.

-

Stir for 2 hours, then quench with aqueous sodium thiosulfate.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 70–85% (crude), improving to >90% after recrystallization.

Cyclization of Brominated Precursors

Gamma-(3-Bromophenyl)butyric Acid Route

This method constructs the tetralone ring with pre-installed bromine at the 5-position, avoiding regioselectivity challenges.

Friedel-Crafts Acylation

-

Convert gamma-(3-bromophenyl)butyric acid to its acid chloride using thionyl chloride (SOCl₂).

-

Perform Friedel-Crafts acylation with AlCl₃ to form the tetralone backbone.

Key Advantage : Direct incorporation of bromine eliminates post-synthesis functionalization.

Optimization Parameters

-

Reaction Time : 4–6 hours under reflux.

-

Catalyst Loading : 1.2 equivalents of AlCl₃ relative to the acid chloride.

Alternative Synthetic Routes

Reduction of Brominated Tetralol Derivatives

5-Bromo-1-tetralone can be synthesized via oxidation of 5-bromo-1-tetralol. Sodium borohydride (NaBH₄) reduction of 5-bromo-1-tetralone’s ketone group is reversible under oxidative conditions.

Procedure :

-

Reduce 5-bromo-1-tetralone with NaBH₄ in tetrahydrofuran (THF)/methanol.

-

Re-oxidize the resulting alcohol with pyridinium chlorochromate (PCC).

Yield : >95% for reduction; 85–90% for re-oxidation.

Industrial Production Methods

Scalable Bromination Protocols

Industrial synthesis prioritizes cost-effectiveness and reproducibility:

Case Study: Pilot-Scale Production

A patented protocol describes bromination of 1-tetralone in ethyl ether using Br₂, achieving 99.6% crude yield. Purification via recrystallization from n-hexane yielded 76.5% pure product.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Direct Bromination | 70–85 | High (5-position) | Moderate |

| Cyclization Route | 80–90 | Excellent | High |

| Reduction-Oxidation | 85–90 | N/A | Low |

Mechanistic Insights

Role of Lewis Acids

AlBr₃ and FeBr₃ polarize Br₂, facilitating Br⁺ generation. The ketone’s electron-withdrawing effect directs electrophilic attack to the meta position (C5), as shown in the resonance structures below:

化学反応の分析

Oxidation Reactions

5-Bromo-1-tetralone undergoes oxidation to yield ketones or carboxylic acids. Key reagents and conditions include:

- Potassium permanganate (KMnO₄) : Oxidizes the tetralone scaffold to 5-bromo-1,4-naphthoquinone under acidic conditions.

- Chromium trioxide (CrO₃) : Produces 5-bromo-1-naphthoic acid via ketone oxidation.

Mechanism : The bromine atom directs electrophilic attack to the para position, stabilizing intermediates through resonance effects. Oxidation typically proceeds via radical or ionic pathways depending on the reagent.

Reduction Reactions

Reductive transformations convert the ketone group into alcohols or alkanes:

- Lithium aluminum hydride (LiAlH₄) : Reduces the carbonyl to 5-bromo-1-tetralol (secondary alcohol) with >85% yield .

- Catalytic hydrogenation (H₂/Pd-C) : Fully reduces the aromatic ring, yielding 5-bromo-decahydronaphthalen-1-ol .

Selectivity : Steric hindrance from the bromine atom influences reduction rates, favoring cis-addition in hydrogenation .

Substitution Reactions

The bromine atom participates in nucleophilic substitution (SN2) and aromatic electrophilic substitution:

Mechanistic Insight : Bromine’s electronegativity enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack .

Beckmann Rearrangement

Under acidic conditions, 5-bromo-1-tetralone oximes undergo syn-migration due to anchimeric assistance from the bromine atom:

Conditions : Tosyl chloride (TsCl), H₂SO₄, 100°C

Product : 5-Bromo-1,2-dihydronaphtho[1,8-cd]azepin-6-one .

Key Observation : The bromine stabilizes a cyclic imino-halonium cation intermediate, altering migratory preferences from anti to syn .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation:

- Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives (e.g., 5-(4-methoxyphenyl)-1-tetralone) .

- Heck Reaction : Couples with alkenes to generate styrene derivatives .

Typical Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

Comparative Reactivity

5-Bromo-1-tetralone shows distinct reactivity compared to positional isomers:

| Property | 5-Bromo-1-tetralone | 6-Bromo-1-tetralone | 7-Bromo-1-tetralone |

|---|---|---|---|

| Oxidation Rate | Fastest | Moderate | Slowest |

| SN2 Reactivity | High | Moderate | Low |

| Thermal Stability | 220°C | 200°C | 180°C |

科学的研究の応用

Therapeutic Applications

Antitumor Activity

5-Bromo-1-tetralone derivatives have been investigated for their antitumor properties. Research indicates that these compounds exhibit activity against various cancer cell lines, including leukemia. For instance, derivatives such as 2-bromo-6,7-dichloro-1-tetralone were tested in vivo using mice models transplanted with P388 leukemia cells. The results showed a significant increase in the lifespan of treated mice compared to controls, suggesting a promising avenue for cancer treatment .

Antifungal Properties

In addition to antitumor effects, 5-bromo-1-tetralone derivatives demonstrate antifungal activity. They have been shown to inhibit the growth of fungi such as Trichophyton mentagrophytes, Trichophyton asteroides, and Candida albicans. Notably, these compounds outperform traditional antifungal agents like griseofulvin, indicating their potential as effective antifungal treatments .

Neuropharmacological Potential

The compound is also being explored for its neuropharmacological applications. Substituted tetralones, including 5-bromo-1-tetralone, serve as precursors for synthesizing drugs that target neurological disorders. These include acetylcholinesterase inhibitors used in Alzheimer's disease therapy and other central nervous system agents .

Synthetic Applications

Building Block in Organic Synthesis

5-Bromo-1-tetralone acts as a versatile building block in organic synthesis. Its strong reactivity allows it to be used in the preparation of various heterocyclic compounds and pharmaceuticals. The compound can undergo multiple transformations to yield complex molecules with potential therapeutic effects .

Synthesis of Dopamine Receptor Ligands

This compound is particularly notable for its role in synthesizing selective ligands for dopamine receptors, especially the D3 receptor. These ligands are crucial for developing treatments for neurological conditions such as schizophrenia and Parkinson's disease . The synthesis typically involves reactions that modify the tetralone scaffold to enhance receptor affinity.

Case Studies and Research Findings

作用機序

5-ブロモテトラロンの作用機序は、特定の分子標的との相互作用を伴います。求核剤から電子を受け入れることによって、さまざまな化学反応に関与する求電子剤として作用することができます。この特性により、複雑な有機分子の合成に役立ちます。 正確な分子経路と標的は、特定の用途とそれが受ける反応の性質によって異なります .

類似化合物:

- 5-ブロモ-1-テトラロン

- 5-ブロモ-2-テトラロン

- 5-ブロモ-3-テトラロン

比較: 5-ブロモテトラロンは、5位での特異的な臭素化により、独特の化学的特性を示します。他の臭素化テトラロンと比較して、置換反応においてより高い反応性を示し、さまざまな反応条件下でより高い安定性を示します。 これは、医薬品合成において好ましい中間体になります .

類似化合物との比較

Comparison with Similar Brominated Tetralones

Structural and Positional Isomers

(a) 7-Bromo-1-tetralone (CAS 32281-97-3)

- Molecular Formula : C₁₀H₉BrO (same as 5-Bromo-1-tetralone) .

- Key Differences :

- Bromine at position 7 instead of 3.

- Synthesis : Produced via bromination of 1-tetralone using AlCl₃ and Br₂, yielding 21% compared to 30% for 5-Bromo-1-tetralone under similar conditions .

- NMR Data : ¹H-NMR (200 MHz, CDCl₃) shows distinct aromatic proton signals (δ 7.14 d, J = 7.9 Hz; δ 7.56 dd, J = 2.2 and 7.9 Hz; δ 8.13 d, J = 2.2 Hz), differing from 5-Bromo-1-tetralone’s δ 7.03–7.44 multiplet .

- Applications : Used in OLED materials and fine chemicals .

(b) 6-Bromo-2-tetralone (CAS 4133-35-1)

- Molecular Formula : C₁₀H₉BrO.

- Key Differences: Ketone at position 2 instead of 1. Bromine at position 4.

(c) 8-Bromo-3,4-dihydro-2H-naphthalen-1-one (CAS 651735-60-3)

生物活性

5-Bromo-1-tetralone (chemical formula: CHBrO) is a brominated derivative of tetralone that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article reviews the biological activity of 5-Bromo-1-tetralone, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of 5-Bromo-1-tetralone

5-Bromo-1-tetralone is synthesized through the bromination of tetralone, typically using bromine in the presence of a catalyst such as iron or aluminum bromide. The compound serves as an important intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological disorders and other therapeutic areas.

Pharmacological Activities

Research indicates that 5-Bromo-1-tetralone exhibits a range of biological activities, primarily related to its role as a precursor in the synthesis of pharmacologically active compounds. Key areas of activity include:

The mechanisms by which 5-Bromo-1-tetralone exerts its biological effects are not fully elucidated but can be summarized as follows:

- Nucleophilic Interactions : The presence of the bromine atom allows for nucleophilic interactions that stabilize reactive intermediates during chemical reactions, which may enhance the compound's reactivity and biological efficacy.

- Biochemical Pathways : The compound is involved in various biochemical pathways, including the Beckmann rearrangement and interactions with enzymes such as MAO. These interactions can lead to altered metabolic processes that contribute to its pharmacological effects .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study evaluating the antitumor efficacy of tetralone derivatives, it was found that certain analogs exhibited IC values in the low micromolar range against leukemia cell lines. For instance, a derivative similar to 5-Bromo-1-tetralone showed an increase in lifespan (%) in treated mice models compared to controls .

Future Directions

The future research landscape for 5-Bromo-1-tetralone appears promising. Investigations into its structure-activity relationships (SAR) could yield insights into optimizing its pharmacological properties. Additionally, exploring its potential as a scaffold for novel drug development could lead to new therapeutic agents targeting various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。